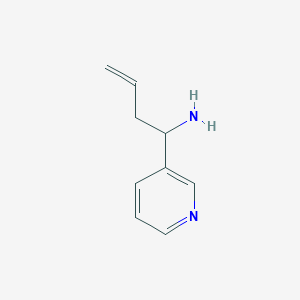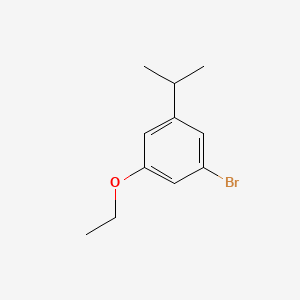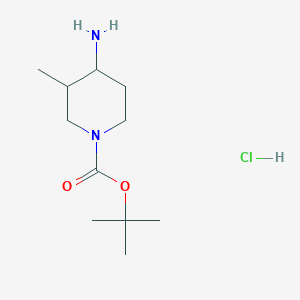
4-Fluoro-3-iodo-5-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-iodo-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6FIO. This compound is characterized by the presence of fluorine, iodine, and a methyl group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 4-Fluoro-3-iodo-5-methylbenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 4-Fluoro-3-methylbenzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective iodination at the desired position .
Análisis De Reacciones Químicas
4-Fluoro-3-iodo-5-methylbenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride
Aplicaciones Científicas De Investigación
4-Fluoro-3-iodo-5-methylbenzaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its unique structural features.
Material Science: It is employed in the synthesis of novel materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-iodo-5-methylbenzaldehyde depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically replaced by a nucleophile, leading to the formation of new compounds. In oxidation and reduction reactions, the aldehyde group is transformed into other functional groups, altering the compound’s reactivity and properties .
Comparación Con Compuestos Similares
4-Fluoro-3-iodo-5-methylbenzaldehyde can be compared with similar compounds such as:
4-Fluoro-3-methylbenzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Fluoro-4-methylbenzaldehyde: Has a different substitution pattern, affecting its chemical reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both fluorine and iodine atoms on the benzaldehyde core.
Propiedades
Fórmula molecular |
C8H6FIO |
|---|---|
Peso molecular |
264.03 g/mol |
Nombre IUPAC |
4-fluoro-3-iodo-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-2-6(4-11)3-7(10)8(5)9/h2-4H,1H3 |
Clave InChI |
QWQSMDUZAPXDPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14036966.png)

![1-(2-Isopropyl-3-pyridyl)-3,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14036983.png)
![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)







